molecular formula C7H11NO5 B2663971 (2S)-2-acetamido-4-methoxy-4-oxobutanoic acid CAS No. 4910-43-4

(2S)-2-acetamido-4-methoxy-4-oxobutanoic acid

Cat. No.: B2663971
CAS No.: 4910-43-4
M. Wt: 189.167
InChI Key: ZDPZXMGPKKVZGD-YFKPBYRVSA-N
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Description

(2S)-2-acetamido-4-methoxy-4-oxobutanoic acid is an organic compound with a complex structure that includes an acetamido group, a methoxy group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-acetamido-4-methoxy-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.

    Acetylation: The amino group is acetylated using acetic anhydride under mild conditions to form the acetamido group.

    Oxidation: The keto group is introduced via oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-acetamido-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors that recognize the acetamido and methoxy groups.

    Pathways: The compound may participate in metabolic pathways involving amino acid derivatives and their transformation into bioactive molecules.

Comparison with Similar Compounds

    (2S)-2-acetamido-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2S)-2-acetamido-4-ethoxy-4-oxobutanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness:

    Methoxy Group: The presence of the methoxy group in (2S)-2-acetamido-4-methoxy-4-oxobutanoic acid provides unique chemical properties and reactivity compared to its analogs.

    Reactivity: The compound’s reactivity in oxidation, reduction, and substitution reactions distinguishes it from similar compounds with different substituents.

Properties

IUPAC Name

(2S)-2-acetamido-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(11)12)3-6(10)13-2/h5H,3H2,1-2H3,(H,8,9)(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPZXMGPKKVZGD-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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